N,N-Diethylaniline vs. N,N-Dimethylaniline: Lower Activation Energy in Periodate-Mediated Oxidations
In a direct head-to-head kinetic study of periodate oxidation, N,N-diethylaniline (DEA) exhibited an activation energy (Ea) of 13.2 kcal/mol, which is 2.9 kcal/mol lower than the 16.1 kcal/mol observed for N,N-dimethylaniline (DMA) under identical reaction conditions [1]. The second-order rate constant profiles and thermodynamic parameters (ΔG‡ = 17.6 kcal/mol for DEA; ΔG‡ = 17.4 kcal/mol for DMA) further delineate the distinct energetic landscape each substrate imposes on the reaction coordinate.
| Evidence Dimension | Activation energy (Ea) of periodate oxidation |
|---|---|
| Target Compound Data | 13.2 kcal/mol |
| Comparator Or Baseline | N,N-Dimethylaniline (DMA): 16.1 kcal/mol |
| Quantified Difference | DEA Ea is 2.9 kcal/mol lower than DMA Ea |
| Conditions | Aqueous periodate oxidation; kinetics monitored by absorbance of reaction intermediate; pseudo-first-order conditions with [IO₄⁻] >> [amine]; thermodynamic parameters derived from temperature-dependent rate measurements [1] |
Why This Matters
Lower activation energy enables milder reaction temperatures and shorter processing times in synthetic workflows employing periodate oxidations, directly impacting energy costs and throughput for process chemists.
- [1] Kaushik, R. D., Kumari, R., Kumar, T., & Singh, P. (2010). Kinetics and Mechanism of Periodate Oxidation of N,N-Dimethylaniline and N,N-Diethylaniline. Asian Journal of Chemistry, 22(10), 7959–7968. View Source
